molecular formula C9H15NO2 B2465188 C1C(C11Cncc1)C(=O)occ CAS No. 1624795-92-1

C1C(C11Cncc1)C(=O)occ

Cat. No. B2465188
M. Wt: 169.224
InChI Key: KMNWPQKFXNXRGH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its systematic name, common name, and structural formula. The structural formula can often be derived from the line notation provided .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve various types of reactions such as C-C coupling reactions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography can provide detailed information about molecular structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. The type of reactions that the compound undergoes can often be predicted based on its functional groups .


Physical And Chemical Properties Analysis

This involves understanding properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Safety And Hazards

This involves understanding the risks associated with handling the compound and the precautions that should be taken. Information about safety and hazards is typically available in Safety Data Sheets .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound. This could be based on its properties, its mechanism of action, or its role in certain chemical reactions .

properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(7)3-4-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWPQKFXNXRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C1C(C11Cncc1)C(=O)occ

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